molecular formula C10H7Cl B1664065 2-Chloronaphthalene CAS No. 91-58-7

2-Chloronaphthalene

Cat. No.: B1664065
CAS No.: 91-58-7
M. Wt: 162.61 g/mol
InChI Key: CGYGETOMCSJHJU-UHFFFAOYSA-N
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Description

2-Chloronaphthalene is an organochlorine chemical compound, a chlorinated derivative of naphthalene. Its chemical formula is C₁₀H₇Cl. This compound is an isomer of 1-chloronaphthalene and is known for its off-white crystalline powder appearance . It is practically insoluble in water and has a melting point of 59°C and a boiling point of 255°C .

Chemical Reactions Analysis

2-Chloronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated naphthoquinones.

    Reduction: Reduction reactions can convert it to 2-chlorotetralin.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloronaphthalene has several applications in scientific research:

Comparison with Similar Compounds

2-Chloronaphthalene is similar to other chlorinated naphthalenes, such as 1-chloronaphthalene. it is unique in its specific substitution pattern, which affects its chemical properties and reactivity. For example, 1-chloronaphthalene has different resonance structures and bond angles due to the position of the chlorine atom .

Similar Compounds

These compounds share similar structural frameworks but differ in their halogen substitutions, leading to variations in their physical and chemical properties.

Properties

IUPAC Name

2-chloronaphthalene
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InChI

InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
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InChI Key

CGYGETOMCSJHJU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)Cl
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Molecular Formula

C10H7Cl
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DSSTOX Substance ID

DTXSID8023971
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Molecular Weight

162.61 g/mol
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Physical Description

Monoclinic plates or off-white crystalline powder. Melting point 59.5 °C., Solid; [Merck Index], WHITE CRYSTALLINE POWDER.
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Boiling Point

493 °F at 760 mmHg (NTP, 1992), 256 °C @ 760 mm Hg; 132.6 °C @ 20 mm Hg; 119.7 °C @ 11 mm Hg, at 101kPa: 259 °C
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Flash Point

125 °C
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in alcohol, ether, benzene, chloroform, carbon disulfide, In water, 11.7 mg/l @ 25 °C, Solubility in water, g/100ml: (none)
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Density

1.1377 at 160 °F (NTP, 1992) - Denser than water; will sink, 1.1377 /cu cm at 71 °C, 1.18 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.017 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.0122 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 1
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Impurities

... Possible impurities of ... /chloronaphthalenes/ ... may include biphenyls, fluorenes, pyrenes, anthracenes and dibenzofurans. /Chloronaphthalenes/
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Color/Form

Monoclinic plates, leaflets from dil alcohol, Leaflets from ethanol (aq)

CAS No.

91-58-7
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Melting Point

139.1 °F (NTP, 1992), 59.5 deg C, 59.5 °C
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Synthesis routes and methods

Procedure details

Microwave irradiation of styrene 5 in either 1,2-dichloroethane (DCE) at 180° C. for 30 min or 1,1,1-trifluorotoluene at 180° C. for 180 minutes afforded the cyclopenta-naphthalene derivative 6 in nearly quantitative yield with no additional purification required of the final product (entries 1 and 2, Table 1). With conditions for an efficient and high yielding IMDA reaction utilizing a lower boiling solvent in hand, scope and limitations investigations were initiated. First, substitution on the aryl group was examined; exchanging a hydrogen atom for a chlorine atom was deemed valuable, enabling access to a wide-range of naphthalene derivatives via palladium-catalyzed cross coupling reactions. Moreover, a chlorine atom is more stable and accessible than other halides or groups used for coupling, such as triflates. Styrenyl derivatives 5b, 5c, and 5d were prepared and subjected to microwave irradiation. The para-chlorostyrene 5b gave 7-chloronaphthalene 6b in quantitative yield after 200 min (entry 3). The ortho-chlorostyrene 5c also produced only one product, the 5-chloronaphthalene 6c in 86% yield, even though two products are possible (entry 4). The meta-chlorostyrene 5d gave an inseparable 1.4:1 mixture of the 6-chloro- and 8-chloronaphthalenes, 6d and 6d′ in 79% yield (entry 5).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloronaphthalene
Reactant of Route 2
2-Chloronaphthalene
Reactant of Route 3
2-Chloronaphthalene
Reactant of Route 4
Reactant of Route 4
2-Chloronaphthalene
Reactant of Route 5
2-Chloronaphthalene
Reactant of Route 6
2-Chloronaphthalene

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